molecular formula C13H14N2O5S B2585613 2-((4-methoxyphenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)acetamide CAS No. 1049241-75-9

2-((4-methoxyphenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)acetamide

Cat. No.: B2585613
CAS No.: 1049241-75-9
M. Wt: 310.32
InChI Key: LIRNGBNBWZCAMZ-UHFFFAOYSA-N
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Description

2-((4-methoxyphenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)acetamide is a synthetic organic compound that features a sulfonyl group attached to a methoxyphenyl ring, an acetamide group, and a methylisoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-methoxyphenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)acetamide typically involves multiple steps:

  • Formation of the Methoxyphenyl Sulfonyl Intermediate

      Starting Material: 4-methoxybenzenesulfonyl chloride.

      Reaction: This compound is reacted with an appropriate base (e.g., triethylamine) to form the sulfonyl intermediate.

  • Synthesis of the Methylisoxazole Intermediate

      Starting Material: 3-methylisoxazole.

      Reaction: This intermediate is synthesized via a cycloaddition reaction involving nitrile oxides and alkynes.

  • Coupling Reaction

      Reaction: The methoxyphenyl sulfonyl intermediate is coupled with the methylisoxazole intermediate using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

  • Final Acetamide Formation

      Reaction: The coupled product is then reacted with acetic anhydride to form the final acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
  • Reduction

    • Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
  • Substitution

    • The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its functional groups.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Antimicrobial Activity: Investigated for its ability to inhibit the growth of bacteria and fungi.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 2-((4-methoxyphenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and acetamide groups can form hydrogen bonds with active sites, while the isoxazole ring can participate in π-π interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: An antibiotic with a similar sulfonyl group.

    Muscimol: A compound with an isoxazole ring, known for its neurological effects.

    Ibotenic Acid: Another isoxazole derivative with neurotoxic properties.

Uniqueness

2-((4-methoxyphenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)acetamide is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfonyl-N-(3-methyl-1,2-oxazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5S/c1-9-7-13(20-15-9)14-12(16)8-21(17,18)11-5-3-10(19-2)4-6-11/h3-7H,8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRNGBNBWZCAMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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